Chain-Transfer Constant in Radical Polymerization: Tertiary vs. Primary Thiols with Polystyrene Radicals
In free-radical polymerization, the chain-transfer constant (C_s) directly governs molecular weight control. For normal (primary) aliphatic mercaptans reacting with polystyrene radicals at 50 °C, C_s = 19; for tertiary mercaptans under identical conditions, C_s = 4.5—a 4.2-fold reduction [1]. With polybutadiene radicals, the values are 19 (primary) vs. 3.7 (tertiary), a 5.1-fold difference [1]. Because 5-ethyldecane-5-thiol is a tertiary thiol, its chain-transfer reactivity is expected to align with the tertiary mercaptan class, imparting slower modifier consumption and broader molecular weight distribution control compared to 1-dodecanethiol. This is a class-level inference anchored to directly measured tertiary vs. primary mercaptan kinetics.
| Evidence Dimension | Chain-transfer constant (C_s) in free-radical polymerization |
|---|---|
| Target Compound Data | C_s ≈ 4.5 (polystyrene radicals, 50 °C, tertiary mercaptan class); C_s ≈ 3.7 (polybutadiene radicals, tertiary mercaptan class) |
| Comparator Or Baseline | 1-Dodecanethiol (primary linear thiol): C_s = 19 (polystyrene radicals, 50 °C) and C_s = 19 (polybutadiene radicals) |
| Quantified Difference | 4.2-fold lower C_s for tertiary vs. primary with polystyrene radicals; 5.1-fold lower with polybutadiene radicals |
| Conditions | Emulsion polymerization at 50 °C; polystyrene and polybutadiene radical systems (Meehan et al., 1955) |
Why This Matters
A 4–5× lower chain-transfer constant means a tertiary C12 thiol like 5-ethyldecane-5-thiol provides slower, more uniform modifier depletion, enabling tighter control of polymer molecular weight distribution in emulsion polymerization—an advantage when linear primary thiols react too rapidly.
- [1] Meehan, E. J.; Kolthoff, I. M.; Sinha, P. R. Apparent transfer constants of mercaptans in emulsion polymerization. I. Role of diffusion and distribution coefficients. Journal of Polymer Science 1955, 16 (82), 471–482. DOI: 10.1002/pol.1955.120168232. View Source
